Perfluorotetracosane

Übersicht

Beschreibung

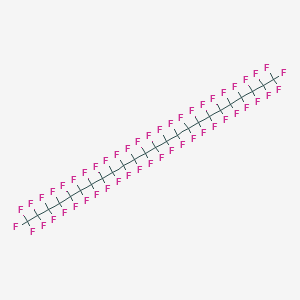

Perfluorotetracosane is a perfluorinated compound with the molecular formula C24F50. It is a member of the perfluoroalkane family, characterized by the replacement of all hydrogen atoms in tetracosane with fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and unique physical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perfluorotetracosane can be synthesized through the direct fluorination of tetracosane using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is typically carried out under controlled conditions to ensure complete fluorination and to avoid side reactions. The general reaction is as follows:

C24H50+50F2→C24F50+50HF

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often utilizing specialized reactors designed to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential formation of hydrogen fluoride (HF) as a byproduct .

Analyse Chemischer Reaktionen

Key Reactions:

-

C–F Bond Cleavage : At temperatures >1000 K, homolytic cleavage of C–F bonds generates perfluoroalkyl radicals (e.g., CF, CF) .

-

Radical Recombination : These radicals may recombine to form smaller perfluoroalkanes (e.g., CF) or perfluoroolefins (e.g., CF=CF) .

-

Oxidation : In the presence of oxygen or water vapor, radicals convert to CO and HF .

Table 1: Calculated Rate Constants for Perfluorotetracosane Decomposition

| Temperature (K) | Dominant Pathway | Rate Constant (s) | Half-Life |

|---|---|---|---|

| 1000 | C–F bond cleavage | 36.1 min | |

| 1500 | Radical recombination | 38.5 s | |

| 2000 | Full oxidation to CO/HF | 1.5 s |

Data extrapolated from PFOS/PFOA pyrolysis kinetics .

Radical-Mediated Reactions

Under ultrasonic irradiation (sonolysis), this compound undergoes interfacial pyrolysis at gas-liquid boundaries, forming transient fluorinated radicals :

Mechanism :

-

Bubble-Wall Pyrolysis :

-

Radical Propagation :

-

Termination :

Outcome : Sonolytic degradation primarily yields shorter-chain perfluoroalkanes (CF–CF) and HF .

Chemical Inertness and Stability

This compound’s resistance to hydrolysis, oxidation, and nucleophilic substitution is attributed to:

-

Electronegativity of Fluorine : Polar C–F bonds reduce susceptibility to electrophilic attack.

-

Steric Shielding : The dense fluorine envelope hinders reagent access to the carbon backbone .

Experimental Evidence :

Environmental and Industrial Implications

Wissenschaftliche Forschungsanwendungen

Chemical and Physical Properties

Perfluorotetracosane is characterized by:

- Structure : A linear chain with 24 carbon atoms, each bonded to fluorine atoms, contributing to its high chemical inertness and thermal stability.

- Thermodynamic Behavior : Its fusion, vaporization, and sublimation enthalpies have been studied using methods like differential scanning calorimetry (DSC) and gas chromatography, providing insights into its phase behavior and stability under various conditions.

Solvent for Polymer Studies

This compound is an effective solvent for studying polymers such as polytetrafluoroethylene (PTFE). Its ability to dissolve PTFE at elevated temperatures without significant chemical interaction enables researchers to analyze PTFE's molecular weight distribution and solution properties using techniques like high-temperature laser light scattering.

Epitaxial Growth Studies

The compound is utilized in the study of epitaxial films where its crystallographic orientation is influenced by the substrate. Research indicates that this compound forms lath-like crystallites during epitaxial growth, which aids in understanding nucleation mechanisms in thin films.

Membrane Studies

In biological research, this compound serves as a model compound for lipid bilayer studies and membrane protein interactions. Its unique properties allow scientists to investigate the structural dynamics of membranes under various conditions, contributing to the understanding of cellular processes.

Exposure Assessment

Recent studies have assessed the airborne concentrations of this compound during occupational activities such as ski waxing. Measurements indicated significant exposure levels, highlighting the need for monitoring and risk assessment in environments where perfluorinated compounds are prevalent .

Wirkmechanismus

The mechanism of action of perfluorotetracosane is primarily related to its physical properties rather than specific molecular interactions. Its high hydrophobicity and chemical inertness make it an excellent barrier material, preventing the penetration of water and other reactive species. In biological systems, it can interact with lipid membranes, altering their properties and potentially affecting membrane-associated processes .

Vergleich Mit ähnlichen Verbindungen

- Perfluorooctane (C8F18)

- Perfluorodecane (C10F22)

- Perfluorododecane (C12F26)

- Perfluorohexadecane (C16F34)

Comparison: Perfluorotetracosane is unique among perfluoroalkanes due to its longer carbon chain, which imparts higher thermal stability and lower volatility compared to shorter-chain perfluoroalkanes. This makes it particularly suitable for applications requiring extreme conditions, such as high-performance lubricants and coatings. Additionally, its larger molecular size can influence its interactions with biological membranes, making it a valuable tool in biophysical studies .

Biologische Aktivität

Perfluorotetracosane (C24F50), a compound belonging to the class of perfluorinated compounds (PFCs), is characterized by a long carbon chain fully substituted with fluorine atoms. This unique structure imparts distinctive chemical properties, including hydrophobicity and oleophobicity, making it relevant in various industrial applications. However, its biological activity and potential toxicological effects are of increasing concern due to environmental persistence and bioaccumulation.

This compound is a fluorinated wax with the molecular formula CF3(CF2)22CF3. Its structure contributes to its stability and resistance to degradation, which is a hallmark of PFCs. This compound has been utilized in creating hydrophobic and oleophobic surfaces, particularly in coatings that resist biofilm formation on medical devices and other surfaces prone to microbial colonization .

Structure-Activity Relationship

Research indicates that PFCs exhibit varying degrees of biological activity based on their chain length and functional groups. Generally, longer-chain PFCs like this compound demonstrate increased toxicity compared to shorter-chain counterparts. The persistence of these compounds in the environment raises concerns about their bioaccumulation and potential adverse effects on wildlife and human health .

Case Studies

- Zebrafish Embryo Studies : A study evaluating the developmental effects of various PFCs, including those with longer chains, found significant toxicity in zebrafish embryos. Notably, exposure to longer-chain PFCs resulted in deformities such as tail malformations and swim bladder issues, highlighting the potential developmental risks associated with these compounds .

- Biofilm Formation : this compound has been studied for its ability to inhibit bacterial biofilm formation. In experiments involving thermally evaporated coatings of this compound, significant reductions in biofilm growth were observed on glass substrates compared to uncoated controls. This property is particularly beneficial for applications in medical devices where biofilm-associated infections pose serious health risks .

Toxicological Data

The toxicological profile of this compound remains under investigation. However, existing data suggest that its long carbon chain contributes to its bioaccumulative potential. The following table summarizes key findings from recent studies:

Environmental Impact

This compound's environmental impact is significant due to its persistence and tendency to bioaccumulate in aquatic organisms. Its presence has been documented in various ecosystems, raising concerns about its long-term ecological effects. Regulatory agencies are increasingly focusing on PFCs due to their potential to disrupt endocrine functions and contribute to chronic health issues.

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-pentacontafluorotetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F50/c25-1(26,3(29,30)5(33,34)7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)71)2(27,28)4(31,32)6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(72,73)74 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFFGMPNSZVEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380022 | |

| Record name | Perfluorotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1238.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1766-41-2 | |

| Record name | Perfluorotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorotetracosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is perfluorotetracosane often used in studies involving poly(tetrafluoroethylene) (PTFE)?

A1: this compound serves as an excellent solvent for PTFE at high temperatures. [, ] This is crucial because PTFE, due to its high melting point and chemical inertness, is extremely difficult to dissolve in most common solvents at room temperature. []

Q2: How does the molecular weight distribution of PTFE affect its properties? How can this distribution be determined?

A2: The molecular weight distribution of PTFE significantly influences its mechanical and thermal properties. [] Researchers have successfully characterized this distribution using high-temperature static and dynamic laser light scattering techniques, with this compound as the solvent. [] This method involves measuring the translational diffusion coefficient distribution of PTFE in solution and then converting it to a molecular weight distribution using a scaling relation. []

Q3: Can you elaborate on the experimental challenges and solutions for characterizing PTFE in this compound?

A3: Characterizing PTFE solutions at high temperatures presents several challenges: []

- High-temperature instrumentation: Building a laser light scattering spectrometer capable of operating at temperatures up to 340°C is necessary. []

- Dissolving and filtering: Developing an all-glass apparatus for the dissolution and filtration of PTFE in this compound at high temperatures is crucial to avoid contamination. []

- Refractive index increment: Measuring the refractive index increment of PTFE in this compound at the elevated operating temperature (e.g., 325 °C) is essential for accurate light scattering measurements. []

Q4: Beyond PTFE, are there other research applications of this compound?

A4: Yes, this compound has been used to investigate the fundamental properties of perfluorinated alkanes. For instance, researchers have studied the epitaxial growth of this compound crystals. [] They found that the films consist of lathlike crystallites and determined the space group and unit cell parameters of the orthorhombic crystal structure. []

Q5: What insights have been gained about the electronic structure of PTFE through the study of this compound?

A5: this compound, being an oligomer of PTFE, serves as a valuable model compound for studying the electronic structure of PTFE. [, ] Angle-resolved ultraviolet photoelectron spectroscopy (ARUPS), coupled with synchrotron radiation, has been employed to investigate the intramolecular energy-band dispersion in oriented thin films of this compound. [, ] These studies have provided valuable insights into the electronic band structure of PTFE along its long-chain direction. [, ]

Q6: What are the thermodynamic properties of this compound?

A6: The fusion, vaporization, and sublimation enthalpies of this compound have been determined using a combination of differential scanning calorimetry (DSC), transpiration, and correlation-gas chromatography techniques. [] These studies have provided valuable data on the thermodynamic properties of this compound, contributing to our understanding of its behavior at different temperatures and phases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.